N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiophene core substituted with a nitro group at position 5 and a carboxamide moiety. The carboxamide is further functionalized with a dimethylaminoethyl group and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl substituent. This compound’s structural uniqueness lies in its hybrid heterocyclic system, combining benzothiophene and benzothiazole motifs with electron-withdrawing (nitro) and hydrophilic (dimethylaminoethyl) groups. Such design elements suggest possible applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S2.ClH/c1-23(2)5-6-24(21-22-14-9-15-16(30-11-29-15)10-18(14)32-21)20(26)19-8-12-7-13(25(27)28)3-4-17(12)31-19;/h3-4,7-10H,5-6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPPHVCFSOMMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dioxolo-benzo-thiazole intermediate, followed by the introduction of the nitrobenzo-thiophene carboxamide group. Common reagents used in these reactions include dimethylamine, nitrobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms. The final product is typically purified using methods like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzothiazole Derivatives
Compounds such as 2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole hydrochloride (, Compound 5) share the benzothiazole core and nitro substituents. However, the target compound replaces the furanyl-isopropylamidine group with a dimethylaminoethyl-[1,3]dioxolo-benzothiazole system. This substitution likely alters electronic properties and steric bulk, impacting binding affinity and metabolic stability .
Dioxolo-Benzothiazole Analogues
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride () shares the [1,3]dioxolo-benzothiazole and dimethylaminoethyl groups. However, the target compound features a benzothiophene carboxamide instead of an acetamide, introducing a larger aromatic system and a nitro group. These differences may enhance π-π stacking interactions and redox activity .
Thiazolecarboxamides
Compounds like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide () highlight the importance of carboxamide linkages in bioactivity.
Spectroscopic Characterization
NMR Analysis
and emphasize the utility of NMR in differentiating substituent positions. For the target compound, the nitro group at position 5 of the benzothiophene would cause distinct deshielding in the aromatic region (δ 8.0–8.5 ppm). The [1,3]dioxolo group’s protons are expected near δ 5.5–6.0 ppm, similar to dioxane derivatives. Comparative analysis with rapamycin analogues () suggests that regions with significant chemical shift differences (e.g., δ 29–44 ppm in ¹³C NMR) could pinpoint substituent effects .
Mass Spectrometry
Molecular networking () would cluster the target compound with other nitro-aromatic carboxamides. Its 5-nitro-benzothiophene moiety may yield characteristic fragment ions (e.g., m/z 150–200 for nitro group loss), distinguishing it from non-nitro analogues .
Enzyme Interaction
demonstrates that nitro and amine groups in compounds like cimetidine and ranitidine inhibit cytochrome P-450 via iron coordination. The target compound’s nitro group and dimethylaminoethyl chain may similarly interact with heme iron, though steric hindrance from the benzothiazole-dioxolo system could reduce binding efficiency compared to simpler imidazole derivatives .
Bioactivity Profiling
Chemical-genetic profiling () could reveal shared modes of action with benzothiazole antifungals or kinase inhibitors. The nitro group’s electron-withdrawing nature may enhance reactivity toward thiol-containing enzymes, a trait observed in 5-nitroimidazole antimicrobials .
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Expected NMR Chemical Shifts
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s activity is attributed to its hybrid structure:
- Dioxolo-benzothiazol core : Enhances binding to enzymes like topoisomerases via π-π stacking and hydrogen bonding .
- Dimethylaminoethyl group : Increases solubility and facilitates membrane penetration due to its cationic nature .
- Nitrobenzothiophene moiety : Contributes to redox activity, potentially inducing oxidative stress in cancer cells .
Q. What are the standard protocols for synthesizing this compound?
Synthesis involves:
Core formation : Cyclization of precursors (e.g., 1,3-benzothiazole derivatives) under acidic conditions .
Functionalization : Coupling the dimethylaminoethyl group via nucleophilic substitution (e.g., using DMF as solvent, 80°C) .
Final purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms structural integrity (e.g., ¹H NMR for amine protons at δ 2.5–3.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 505.12) .
- X-ray crystallography : Resolves stereochemistry of the dioxolo-benzothiazol core .
Q. What primary biological activities have been reported for this compound?
| Activity | Mechanism | Key Evidence |
|---|---|---|
| Anticancer | Induces apoptosis via caspase-3 activation | IC50 = 12 µM in A549 lung cancer cells |
| Antimicrobial | Disrupts bacterial membrane integrity | MIC = 8 µg/mL against S. aureus |
| Enzyme inhibition | Binds to dihydrofolate reductase (Ki = 0.45 µM) |
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity) to identify optimal conditions .
- Flow chemistry : Reduces side reactions (e.g., using microreactors for nitro group introduction) .
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to improve efficiency .
Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?
- Standardize assays : Use identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Control redox conditions : Add antioxidants (e.g., ascorbic acid) to mitigate nitro group interference .
- Validate binding : Surface plasmon resonance (SPR) to confirm target affinity discrepancies .
Q. What computational methods validate docking predictions for this compound?
- Molecular dynamics (MD) simulations : Assess stability of predicted enzyme-ligand complexes (e.g., >50 ns simulations) .
- Free energy calculations : Use MM/GBSA to rank binding poses against experimental IC50 data .
- Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to confirm docking results .
Q. What experimental approaches elucidate its toxicity mechanisms?
- Mitochondrial assays : Measure ΔΨm collapse via JC-1 staining in treated cells .
- ROS detection : Use DCFH-DA fluorescence to quantify oxidative stress .
- Transcriptomics : RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) .
Q. How does the compound interact with metabolic enzymes like CYP450?
- Microsomal assays : Incubate with human liver microsomes + NADPH, monitor metabolite formation via LC-MS .
- Inhibition profiling : Test against CYP3A4/CYP2D6 isoforms using fluorogenic substrates .
- Docking studies : Predict binding to heme iron in CYP active sites .
Q. What strategies improve the pharmacokinetic properties of derivatives?
- Prodrug design : Mask the nitro group with acetylated promoieties to enhance solubility .
- SAR studies : Replace the benzothiophene with indole rings to reduce hepatotoxicity .
- Plasma stability assays : Monitor degradation in rat plasma (e.g., t1/2 > 6 hrs for lead candidates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
